2,4-Dimethylbenzenecarbothioamide
Overview
Description
2,4-Dimethylbenzenecarbothioamide is an organic compound with the molecular formula C₉H₁₁NS. It is a derivative of benzenecarbothioamide, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
The mode of action of 2,4-Dimethylbenzenecarbothioamide is currently unknown due to the lack of research on this specific compound. Generally, drugs exert their effects by binding to specific receptors or enzymes, altering their function, and leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylbenzenecarbothioamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. It also impacts gene expression by binding to transcription factors and altering their activity, which in turn affects the expression of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. One of the key mechanisms involves the inhibition of specific enzymes, such as proteases, by forming stable enzyme-inhibitor complexes. This inhibition can result in the modulation of various biochemical pathways. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play crucial roles in its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The compound’s localization is often directed by targeting signals or post-translational modifications. For instance, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbenzenecarbothioamide typically involves the reaction of 2,4-dimethylbenzenamine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction pathway and conditions .
Scientific Research Applications
2,4-Dimethylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dimethylbenzenecarbothioamide include:
Benzenecarbothioamide: The parent compound without the methyl substitutions.
2-Methylbenzenecarbothioamide: A derivative with a single methyl group at the 2 position.
4-Methylbenzenecarbothioamide: A derivative with a single methyl group at the 4 position
Uniqueness
The uniqueness of this compound lies in its dual methyl substitutions, which can influence its reactivity and interaction with other molecules. These substitutions can enhance its stability and specificity in certain reactions, making it a preferred choice in specific research and industrial applications .
Properties
IUPAC Name |
2,4-dimethylbenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIEZGCCUAUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368874 | |
Record name | 2,4-dimethylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57182-70-4 | |
Record name | 2,4-dimethylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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